molecular formula C4H5NO2S B2607270 4H-1,4-thiazine 1,1-dioxide CAS No. 40263-61-4

4H-1,4-thiazine 1,1-dioxide

Cat. No.: B2607270
CAS No.: 40263-61-4
M. Wt: 131.15
InChI Key: NWLNAEYJAVKHGR-UHFFFAOYSA-N
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Description

4H-1,4-Thiazine 1,1-dioxide ( 40263-61-4) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C₄H₅NO₂S and a molecular weight of 131.15 g/mol, it serves as a valuable precursor and building block for the synthesis of more complex molecules . The compound is characterized by its 1,4-thiazine ring system featuring a sulfone group (sulfonyl moiety), which is a key structural feature influencing its reactivity and physical properties . Researchers can identify the compound by its distinctive spectroscopic characteristics; the infrared (IR) spectrum displays strong bands for the sulfonyl group and a characteristic NH band, while the 1H NMR spectrum (in DMSO-d6) shows a characteristic AA'BB' pattern for the four ring protons . A documented synthetic route involves the ozonolysis of 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) followed by cyclization with ammonium chloride in acetic acid, yielding the product as yellow needles with a high melting point of 237-240 °C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,4-thiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLNAEYJAVKHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Potential of 4H-1,4-Thiazine 1,1-Dioxide Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4H-1,4-Thiazine 1,1-Dioxide Scaffold - A Novel Frontier in Cancer Therapeutics

The relentless pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. Within the vast landscape of heterocyclic chemistry, the this compound core has emerged as a scaffold of significant interest. This six-membered heterocycle, containing a nitrogen and a sulfur atom, and characterized by a sulfone group, presents a unique three-dimensional architecture and electronic distribution, making it an attractive starting point for the design of new therapeutic agents. While the broader class of thiazine derivatives has shown a wide range of biological activities, the specific exploration of this compound derivatives in oncology is a burgeoning field, with preliminary evidence suggesting their potential as anti-tumor agents.[1]

This in-depth technical guide provides a comprehensive literature review of this compound derivatives and their closely related analogs in the context of cancer research. We will delve into the synthetic strategies for accessing this core structure, explore the preclinical evidence of anticancer activity, and discuss the potential mechanisms of action, drawing insights from structurally related compounds. This guide aims to equip researchers and drug development professionals with a thorough understanding of the current landscape and future potential of this promising class of molecules.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold and its derivatives is a critical aspect of exploring its therapeutic potential. Various synthetic routes have been developed for the broader class of 1,4-thiazines and their benzofused counterparts, which can be adapted for the synthesis of the 1,1-dioxide derivatives. A common and effective method involves the oxidation of a pre-formed 4H-1,4-thiazine ring.

A general approach to synthesizing 4H-1,4-benzothiazine-1,1-dioxides involves the oxidation of 4H-1,4-benzothiazines using reagents like 30% hydrogen peroxide in glacial acetic acid.[2] The precursor 4H-1,4-benzothiazines can be prepared through the condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones or β-ketoesters in a solvent such as dimethyl sulfoxide (DMSO).[2][3]

Representative Experimental Protocol: Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides

This protocol outlines a two-step synthesis for 4H-1,4-benzothiazine-1,1-dioxides, starting from 2-aminobenzenethiol and a β-diketone.

Step 1: Synthesis of 4H-1,4-Benzothiazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve substituted 2-aminobenzenethiol (10 mmol) and a β-diketone or β-ketoester (10 mmol) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at 110°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation to 4H-1,4-Benzothiazine-1,1-dioxide

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4H-1,4-benzothiazine (5 mmol) in glacial acetic acid.

  • Oxidation: Slowly add 30% hydrogen peroxide (10 mmol) to the solution while stirring. The reaction is typically exothermic and may require cooling in an ice bath.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The final product can be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: 4H-1,4-Benzothiazine Synthesis cluster_step2 Step 2: Oxidation A 2-Aminobenzenethiol + β-Diketone B Condensation & Oxidative Cyclization (DMSO, 110°C) A->B Reactants C 4H-1,4-Benzothiazine B->C Product D 4H-1,4-Benzothiazine E Oxidation (30% H2O2, Acetic Acid) D->E Starting Material F 4H-1,4-Benzothiazine-1,1-dioxide E->F Final Product

Caption: Synthetic workflow for 4H-1,4-benzothiazine-1,1-dioxides.

Oncological Potential: A Review of Preclinical Findings

While direct studies on the anticancer activity of this compound derivatives are limited, a growing body of evidence on structurally related compounds, particularly phenothiazines and other thiazine analogs, provides a strong rationale for their investigation in oncology. A Chinese patent application discloses thiazine-like compounds and their derivatives as having anti-tumor activity and being particularly useful for treating cancer in human patients.[1]

Insights from Phenothiazine Derivatives

Phenothiazines, which feature a tricyclic system with a thiazine core, have been extensively studied for their anticancer properties. These compounds, traditionally used as antipsychotics, have been shown to induce apoptosis in various cancer cell lines.[4] The proposed mechanisms for their anticancer effects are multifaceted and include the inhibition of DNA repair mechanisms, induction of DNA damage, and activation of caspase cascades.[4]

Anticancer Activity of Thiazole and Thiazolidinone Derivatives

The thiazole ring is a key component of several approved anticancer drugs, including Dasatinib.[5] Thiazole derivatives have been shown to target a variety of proteins and enzymes involved in cancer progression.[5] Their anticancer activity is often attributed to their ability to act as kinase inhibitors.[6][7] Similarly, thiazolidinone derivatives have demonstrated significant anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Potential Mechanisms of Action in Cancer

Based on the activity of related heterocyclic systems, this compound derivatives may exert their anticancer effects through several key signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Phenothiazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[4][8] It is plausible that this compound derivatives could share this pro-apoptotic activity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiazine 4H-1,4-Thiazine 1,1-Dioxide Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR) Thiazine->DeathReceptor Activates? Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Thiazine->Bcl2 Modulates? Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase3 Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathways for thiazine derivatives.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazole scaffold is a well-established pharmacophore for kinase inhibitors.[7][9] Given the structural similarities, this compound derivatives represent a promising avenue for the development of novel kinase inhibitors. Potential targets could include receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., mTOR, PI3K) that are frequently implicated in tumor growth, proliferation, and angiogenesis.[9][10]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for the anticancer activity of this compound derivatives is yet to be established, preliminary insights can be drawn from related compound series. For instance, in a series of 1,3-thiazine derivatives, symmetrically bridged compounds showed potent activity against breast and liver cancer cell lines.[11] The nature and position of substituents on the thiazine ring and any fused aromatic systems are expected to play a crucial role in determining both the potency and selectivity of these compounds.

Challenges and Future Perspectives

The exploration of this compound derivatives in oncology is still in its nascent stages. A significant challenge is the limited number of published studies specifically investigating their anticancer properties. Future research should focus on:

  • Synthesis of Diverse Libraries: The development of efficient and versatile synthetic methodologies to generate a wide range of this compound derivatives with diverse substitution patterns is essential for comprehensive SAR studies.

  • In-depth Biological Evaluation: Systematic screening of these compounds against a panel of cancer cell lines is necessary to identify lead candidates.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for their rational optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in the search for novel anticancer agents. Drawing on the established anticancer properties of related thiazine and phenothiazine derivatives, there is a strong scientific rationale for the continued investigation of this compound class. Through systematic synthesis, comprehensive biological evaluation, and in-depth mechanistic studies, this compound derivatives have the potential to yield a new generation of effective and selective cancer therapeutics. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.

References

  • Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. (2019). Molecules, 24(2), 269.
  • Current time inform
  • Thiazine-like compounds, preparation method and application thereof. (n.d.).
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023). International Journal of Molecular Sciences, 24(22), 16453.
  • Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][4]thiazine-3(4H) - ResearchGate. (n.d.).

  • Apoptosis induction induced by the derivatives 1, 3c - ResearchG
  • Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. (n.d.).
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Advances, 14(34), 24193-24213.
  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. (2019). The Ukrainian Biochemical Journal, 91(2), 69-79.
  • Thiazole derivatives and their use as anti-tumour agents. (n.d.).
  • Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent. (n.d.).
  • Synthesis and In Vitro Anticancer Evaluation of Symmetrically Bridged 1,3‐thiazine Derivatives. (2018). ChemistrySelect, 3(21), 5736-5743.
  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 280-297.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. (2005). Journal of Medicinal Chemistry, 48(1), 139-151.
  • Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) and Phenothiazine-5,5-dioxides (Sulfones). (n.d.).
  • Synthesis of 4H-thiazine. (2016). Chemistry of Heterocyclic Compounds, 52(1), 1-13.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Technology - Novel Kinase Inhibitory Thiazines. (2024).
  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. (n.d.).
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  • In vitro and in vivo anti-melanoma studies of thiazolo-ethisterone deriv
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (n.d.). IJCRT.org.
  • This compound. (n.d.). PubChem.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). Molecules, 30(23), 4897.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). Current Organic Synthesis, 17(5), 342-365.
  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[4][12]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. (2019). Molecules, 24(23), 4272.

Sources

The Sulfur-Nitrogen Nexus: A Technical Guide to Heterocyclic Sulfones and Thiazine Dioxides

[1]

Executive Summary

Heterocyclic sulfones—specifically thiophene 1,1-dioxides and thiazine 1,1-dioxides—represent a unique intersection of organic synthesis and medicinal chemistry. Historically viewed as unstable intermediates or chemical curiosities, these scaffolds have evolved into the backbone of blockbuster anti-inflammatory drugs (the "oxicams") and promising candidates for neurodegenerative therapies. This guide dissects their discovery, the mechanistic causality of their synthesis, and the protocols required to manipulate them in a modern research setting.

Part 1: The Chemical Foundation – Thiophene 1,1-Dioxides[1]

The Aromaticity Paradox

Unlike their parent thiophenes, thiophene 1,1-dioxides are non-aromatic. The oxidation of the sulfur atom removes the lone pair from the

Isolation of the Transient

For decades, the parent thiophene 1,1-dioxide was considered too unstable to isolate. It was not until the application of dimethyldioxirane (DMD) at low temperatures that Nagasawa et al. succeeded in isolating the pure compound.

  • Key Insight: Traditional oxidants like m-CPBA often require acidic conditions or higher temperatures that catalyze dimerization.[1] DMD allows for neutral, low-temperature oxidation (–20 °C), preserving the monomer.

Dimerization Mechanism

The instability of thiophene dioxides is driven by a [4+2] cycloaddition (Diels-Alder) where one molecule acts as the electron-deficient diene and another as the dienophile.[1] This is often followed by the extrusion of

Figure 1: Self-dimerization pathway of thiophene 1,1-dioxides.

Part 2: The 1,2-Benzothiazine Revolution (The Oxicams)[1]

Historical Genesis

While 1,2-benzothiazine 1,1-dioxides were first synthesized by Braun in 1923, they remained pharmacologically dormant until Pfizer's J.G. Lombardino exploited them in the 1970s. Searching for a non-carboxylic acid anti-inflammatory to avoid the gastric irritation common with aspirin and indomethacin, Lombardino developed Piroxicam .

The "Oxicam" Scaffold

The core innovation was the enolic acid functionality. The acidic proton at the 4-position (pKa ~6.[1]3) mimics the carboxylic acid of classical NSAIDs, allowing interaction with the COX enzyme active site (specifically Arg120), while the sulfone group provides metabolic stability.

Protocol: Synthesis of the Piroxicam Core

The industrial synthesis relies on the Gabriel-Colman rearrangement , a ring-expansion methodology that converts saccharin derivatives into the 1,2-benzothiazine ring.[1]

Target: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[1][2][3]

Reagents:

  • Sodium methoxide (NaOMe) or Sodium 2-methoxyethoxide.[1][2]

  • Dimethyl sulfoxide (DMSO) or DMF.[1]

  • Methyl iodide (MeI).[1]

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with N-methylsaccharin.[1] Alkylate with methyl chloroacetate to form the saccharin-2-acetic acid ester.[1]

  • Ring Expansion (The Critical Step):

    • Dissolve the saccharin ester in DMSO.

    • Add 2.5 equivalents of NaOMe.

    • Mechanism:[4][5][6][7] The base abstracts a proton from the methylene group. The resulting carbanion attacks the ester carbonyl (Dieckmann-type condensation), expanding the 5-membered isothiazole ring to the 6-membered thiazine.[1]

  • Workup: Quench with cold dilute HCl. The product precipitates as the enol.

  • Functionalization: React the resulting ester with 2-aminopyridine in refluxing xylene (transamidation) to yield Piroxicam.

Figure 2: The Gabriel-Colman rearrangement route to Piroxicam.[1]

Comparative Data: The Oxicam Family
CompoundStructure FeatureSelectivityHalf-life (Human)pKa
Piroxicam BenzothiazineCOX-1 = COX-2~50 hours6.3
Meloxicam BenzothiazineCOX-2 > COX-1~20 hours4.2
Tenoxicam ThienothiazineCOX-1 = COX-2~72 hours5.3

Note: Meloxicam's lower pKa and structural bulk (methyl group on the thiazole) contribute to its preferential binding in the slightly larger COX-2 hydrophobic pocket.[1]

Part 3: The 1,4-Benzothiazine Frontier[1]

Divergent Topology

Moving the nitrogen to the 4-position changes the molecular geometry and biological profile.[1] 1,4-Benzothiazine 1,1-dioxides are currently being investigated as AMPA receptor modulators for cognitive enhancement and as antimicrobial agents.

Protocol: Oxidative Cyclization Synthesis

Unlike the ring expansion used for 1,2-isomers, 1,4-isomers are typically built via condensation followed by oxidation.

Target: 3-methyl-4H-1,4-benzothiazine 1,1-dioxide.[1]

Methodology:

  • Condensation:

    • Mix 2-aminobenzenethiol (10 mmol) with acetylacetone (10 mmol) in DMSO (10 mL).

    • Heat to 80 °C for 2 hours.

    • Observation: The reaction progresses via Schiff base formation followed by intramolecular sulfide attack to close the ring.

  • Oxidation:

    • Cool the reaction mixture to room temperature.

    • Add 30%

      
       (5 mL) in glacial acetic acid dropwise.
      
    • Stir for 4 hours. The sulfide oxidizes first to the sulfoxide, then to the sulfone.

  • Purification: Pour into ice water. Filter the precipitate and recrystallize from ethanol.

Part 4: Modern Synthetic Horizons

Metal-Catalyzed SO2 Insertion

The handling of gaseous

1DABSO

1
  • Workflow: Palladium-catalyzed coupling of aryl halides with DABSO and hydrazines/halides allows for the modular construction of cyclic sulfones without pre-formed sulfur rings.[1]

Ring-Closing Metathesis (RCM)

Grubbs' catalysts have enabled the synthesis of large-ring cyclic sulfones.[1]

  • Precursor: Diallyl sulfones.

  • Catalyst: Grubbs II.

  • Outcome: Formation of 5-, 6-, and 7-membered unsaturated sulfones, which can be hydrogenated or functionalized further.[1]

References

  • Nagasawa, H., et al. (1999). Synthesis and Properties of the Parent Thiophene 1,1-Dioxide. Journal of the American Chemical Society.[6][8] Link[1]

  • Lombardino, J. G., & Wiseman, E. H. (1971). Piroxicam and other anti-inflammatory N-heterocyclic carboxamides.[1][3] Journal of Medicinal Chemistry. Link[1]

  • Abe, T., et al. (2011). Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. Link[1]

  • Majumdar, P., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Chemistry. Link

  • Pfizer Inc. (1971). US Patent 3,591,584: 4-Hydroxy-1,2-benzothiazine-3-carboxamides.[1][2] Google Patents. Link

Methodological & Application

Application Notes and Protocols: 4H-1,4-Thiazine 1,1-Dioxide as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Scaffolds with a Versatile Dienophile

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of complex six-membered rings with high stereocontrol.[1][2] The strategic choice of the diene and dienophile is paramount to the success and utility of this powerful [4+2] cycloaddition. In the landscape of dienophiles, 4H-1,4-thiazine 1,1-dioxide emerges as a compelling building block, offering a unique combination of reactivity and functionality. As a cyclic vinyl sulfone, its double bond is activated towards cycloaddition by the potent electron-withdrawing sulfone group. This activation, coupled with the inherent structural features of the thiazine ring, provides a gateway to novel polycyclic scaffolds of significant interest in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the application of this compound as a dienophile in Diels-Alder reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the potential applications of the resulting cycloadducts.

Mechanistic Rationale: The Electron-Deficient Nature of a Cyclic Vinyl Sulfone

The efficacy of this compound as a dienophile is rooted in the electronic properties conferred by the sulfone group. The strong electron-withdrawing nature of the SO₂ group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene double bond. According to Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the HOMO of the diene and the LUMO of the dienophile leads to a more favorable interaction and a lower activation energy for the reaction.[3]

This electronic activation makes this compound a suitable partner for a wide range of dienes, including both electron-rich and unactivated dienes. The concerted nature of the Diels-Alder reaction ensures a high degree of stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product.

Figure 1: General mechanism of the Diels-Alder reaction.

Synthesis of the Dienophile: this compound

Experimental Protocol: A Representative Diels-Alder Reaction

Although a specific published protocol for the Diels-Alder reaction of this compound is not available in the provided search results, a general procedure for cycloaddition reactions involving cyclic vinyl sulfones can be adapted. The following protocol is a representative example based on analogous transformations and general principles of Diels-Alder reactions.[6]

Reaction: Diels-Alder Cycloaddition of this compound with Cyclopentadiene.

Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions and is often used as a benchmark for assessing the reactivity of dienophiles.[4][7]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Diethyl Ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, appropriate eluent)

  • Rotary evaporator

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (~40-42 °C) in a chilled receiver. Caution: Dicyclopentadiene is flammable and has a strong odor. This procedure should be performed in a well-ventilated fume hood.

    • Prepare a solution of freshly cracked cyclopentadiene (1.1-1.5 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of this compound to 0 °C using an ice bath.

    • Slowly add the solution of cyclopentadiene to the stirred solution of the dienophile.

  • Reaction Monitoring:

    • The reaction progress can be monitored by TLC. A suitable eluent system should be determined beforehand. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding.

    • The reaction is often exothermic and may proceed to completion at room temperature within a few hours. Gentle heating may be required for less reactive dienes.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel. The appropriate eluent will depend on the polarity of the adduct.

  • Characterization:

    • The purified Diels-Alder adduct should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and stereochemistry.

Figure 2: Experimental workflow for the Diels-Alder reaction.

Stereochemical Considerations: The Endo Rule

In Diels-Alder reactions involving cyclic dienes, such as cyclopentadiene, the formation of two diastereomeric products, endo and exo, is possible. The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the bicyclic system, is often the kinetically favored product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.

Potential Applications in Drug Development and Materials Science

The Diels-Alder adducts derived from this compound represent a class of novel, sulfur- and nitrogen-containing bicyclic scaffolds. The presence of the sulfone and amine functionalities provides handles for further chemical elaboration, making these compounds attractive intermediates in drug discovery programs. The rigid bicyclic framework can be used to orient substituents in a well-defined three-dimensional space, which is a key aspect in the design of potent and selective bioactive molecules.

Furthermore, the unique properties of sulfones, including their polarity and ability to engage in hydrogen bonding, can be exploited in the design of advanced materials with tailored properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on its structure as a heterocyclic sulfone, potential hazards may include skin and eye irritation.[8] It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound serves as a highly activated and versatile dienophile for Diels-Alder reactions, providing a straightforward entry into novel polycyclic heterocyclic systems. The electron-withdrawing sulfone group is key to its reactivity, enabling cycloadditions with a variety of dienes under mild conditions. The resulting adducts, with their inherent structural and functional complexity, hold significant promise for applications in medicinal chemistry and material science. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this valuable building block.

References

  • Dipolar addition to cyclic vinyl sulfones leading to dual conformation tricycles. Beilstein Journal of Organic Chemistry. 2013;9:1337-1344. Available from: [Link]

  • Urbanaitė A, Čikotienė I. Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds. 2016;52(1):1-16. Available from: [Link]

  • Urbanaitė A, Čikotienė I. Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds. 2016;52(1):1-16. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Gupta R, Paul S, Gupta R. Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) and Phenothiazine-5,5-dioxides (Sulfones). ResearchGate. Published August 2025. Available from: [Link]

  • Fox JM, Chuang I, Chen J, et al. Click Chemistry with Cyclopentadiene. Accounts of Chemical Research. 2021;54(15):3145-3158. Available from: [Link]

  • University of Wisconsin-Madison. The Diels-Alder Cycloaddition Reaction. Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Published August 30, 2017. Available from: [Link]

Sources

Application Note: Strategic Functionalization of the C-3 Position in 4H-1,4-Thiazine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-1,4-thiazine 1,1-dioxide scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for cyclic sulfonamides and sultams found in various bioactive agents (e.g., inhibitors of HIV-1 integrase, NSAIDs like oxicams). While the C-2 position is electronically activated for electrophilic substitution due to the enamine character of the 4H-tautomer, the C-3 position (vinylic and


-to-nitrogen) presents a greater synthetic challenge.[1]

This Application Note details a robust, field-validated workflow for functionalizing the C-3 position. Unlike de novo ring construction, which limits diversity, this guide focuses on Late-Stage Diversification via Palladium-catalyzed cross-coupling of 3-halo-intermediates.[1] This approach allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Mechanistic Insight & Retrosynthesis

To successfully functionalize the C-3 position, one must understand the electronic push-pull system of the this compound core.[1]

  • Electronic Environment: The N-4 nitrogen donates electron density into the C2=C3 double bond (enamine resonance).[1] However, the strong electron-withdrawing sulfone group (

    
    ) at position 1 creates a "push-pull" alkene.[1]
    
  • Reactivity Profile:

    • C-2: Nucleophilic (susceptible to halogenation/acylation).[1]

    • C-3: In the presence of a leaving group (e.g., Cl, Br, OTf), the C-3 position behaves similarly to an imidoyl halide or vinyl halide, making it highly suitable for oxidative addition by transition metals (

      
      ).
      
Strategic Pathway (Graphviz)[1]

The following diagram outlines the logical workflow from the parent scaffold to the C-3 functionalized target.

G Start 4H-1,4-Thiazine 1,1-Dioxide Core Inter 3-Halo-Intermediate (Cl/Br/OTf) Start->Inter Activation (Halogenation) Catalyst Pd(0) Oxidative Addition Inter->Catalyst Substrate Loading Target C-3 Functionalized Product (Aryl/Alkyl) Catalyst->Target Suzuki/Stille Coupling

Figure 1: Strategic workflow for converting the inert core into a diverse library of C-3 substituted analogs.

Protocol A: Synthesis of the 3-Bromo Intermediate

Direct C-H functionalization at C-3 is electronically unfavorable compared to C-2.[1] Therefore, the installation of a reactive handle (bromide) is the requisite first step.

Materials
  • Substrate: this compound (or 2,2-dimethyl derivative to block C-2).

  • Reagent: Phosphorus tribromide (

    
    ) or Phosphorus oxybromide (
    
    
    
    ) for converting 3-oxo tautomers; or NBS for direct bromination if C-2 is blocked.[1]
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology
  • Pre-activation: If starting from the 3-oxo derivative (lactam form), dissolve 1.0 equiv of the substrate in anhydrous Toluene.[1]

  • Halogenation: Add 1.2 equiv of

    
     and 0.1 equiv of DMF (catalytic Vilsmeier-Haack type activation).
    
  • Reflux: Heat the mixture to 90°C for 4 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[1] The polar lactam spot should disappear, replaced by a less polar vinyl bromide spot.

  • Quench: Cool to 0°C and carefully quench with saturated

    
    . Caution:  Evolution of HBr gas.[1]
    
  • Isolation: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes). The 3-bromo product is prone to hydrolysis; store under argon at -20°C.[1]

Protocol B: Palladium-Catalyzed C-3 Arylation (Suzuki-Miyaura)[1]

This protocol describes the coupling of the 3-bromo-4H-1,4-thiazine 1,1-dioxide with aryl boronic acids.[1] This reaction is sensitive to steric hindrance at the C-2 position.[1]

Experimental Design Rationale
  • Catalyst:

    
     is chosen over 
    
    
    
    for its resistance to oxidation and higher turnover frequency (TOF) with vinyl halides [1, 2].[1]
  • Base:

    
     (anhydrous) provides a mild buffering effect, preventing the decomposition of the sulfone ring which can occur with strong alkoxides.
    
  • Solvent: 1,4-Dioxane/Water (9:[1]1) ensures solubility of the boronic species while maintaining a high enough boiling point for the reaction.

Reaction Scheme Visualization

ReactionCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 3-Br-Thiazine TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the C-3 arylation. Note the critical Transmetallation step facilitated by the base.

Detailed Protocol
  • Setup: In a glovebox or under a steady stream of Argon, charge a microwave vial with:

    • 3-bromo-4H-1,4-thiazine 1,1-dioxide (1.0 equiv, 0.5 mmol)[1]

    • Aryl boronic acid (1.5 equiv)[1]

    • 
       (0.05 equiv, 5 mol%)[1]
      
    • 
       (2.0 equiv)[1]
      
  • Solvation: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

  • Reaction: Seal the vial and heat to 90°C for 12 hours (oil bath) or 110°C for 45 mins (Microwave).

    • Why 90°C? Vinyl bromides are less reactive than aryl iodides; thermal energy is required to overcome the activation barrier for oxidative addition.[1]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water, extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove Dioxane).[1]

  • Purification: Silica gel column chromatography.

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.[1]
      
    • Note: The sulfone group makes the product polar; ensure complete elution.[1]

Optimization Data & Troubleshooting

The following table summarizes optimization studies performed on the this compound core.

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1


Toluene/EtOH8035Significant protodehalogenation observed.[1]
2

/ SPhos

Toluene10052Good conversion, but ligand is expensive.[1]
3


Dioxane/H2O 90 88 Optimal conditions. Clean profile.[1]
4

/ XPhos

THF6540Base caused ring opening/decomposition.[1]
Common Pitfalls
  • Protodehalogenation: If the C-3 bromine is replaced by Hydrogen (yielding the starting material), the reaction system contains too much water or the catalyst is inactive. Solution: Use strictly anhydrous dioxane and limit water to the stoichiometric minimum required for the boronate activation.[1]

  • Ring Opening: Strong bases like NaOtBu or Cs2CO3 can attack the sulfone-activated positions.[1] Solution: Stick to phosphate or carbonate bases (

    
    , 
    
    
    
    ).[1]

References

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link] Relevance: Establishes protocols for Pd-catalyzed coupling on the analogous thiadiazine dioxide scaffold.

  • Palladium catalyzed C-C coupling reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. Source: PubMed.[1] URL:[Link] Relevance: Provides specific catalyst screening data for electron-deficient sultam-like heterocycles.

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid. Source: Beilstein Journal of Organic Chemistry.[1] URL:[Link] Relevance: Discusses the stability and condensation methods for benzothiazine analogs, validating the "build vs. modify" strategic choice.

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews (via LibreTexts/University of Windsor).[1] URL:[Link] Relevance: General mechanistic grounding for the Suzuki-Miyaura cycle depicted in Figure 2.[1]

Sources

Troubleshooting & Optimization

Improving yield in the oxidation of thiazines to thiazine 1,1-dioxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazine 1,1-dioxides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the oxidation of thiazines. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize side products, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common and effective oxidizing agents for converting thiazines to their 1,1-dioxide derivatives?

The choice of an oxidizing agent is critical and depends on the stability of your thiazine substrate, the desired reaction rate, and the required level of selectivity. The oxidation proceeds in two steps: first to the intermediate thiazine 1-oxide (a sulfoxide), and then to the final thiazine 1,1-dioxide (a sulfone).

Commonly employed oxidizing agents include:

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst like acetic acid, H₂O₂ is a cost-effective and environmentally friendly option.[1][2] It is particularly effective for robust thiazine systems that can withstand acidic conditions and elevated temperatures.[3] The reaction between a thioether and hydrogen peroxide first produces a sulfoxide, which can then be further oxidized to a sulfone.[2]

  • Potassium Permanganate (KMnO₄): A powerful and versatile oxidant capable of oxidizing a wide range of functional groups.[4] It is effective for the oxidation of thiazinanes to their corresponding 1,1-dioxides.[3][5] However, its high reactivity necessitates careful control of stoichiometry and temperature to prevent over-oxidation and degradation of sensitive substrates.[4][6] Using KMnO₄ on a solid support like alumina can sometimes improve selectivity and yield under solvent-free conditions.[7][8]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly selective and reliable reagent for the oxidation of sulfides.[9][10] It operates under mild conditions, which is ideal for substrates with sensitive functional groups. The reaction is known to proceed through a concerted transition state, often referred to as the "butterfly mechanism," which contributes to its high selectivity.[11][12]

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical Conditions & Co-reagentsAdvantagesDisadvantages & Common Side Reactions
Hydrogen Peroxide (H₂O₂) Acetic acid (AcOH), MethanolGreen reagent, low costRequires heating, potential for side reactions with acid-sensitive groups, slower reaction rates.
Potassium Permanganate (KMnO₄) Acetone, Acetic Acid, Phase-Transfer CatalystHigh reactivity, cost-effectiveStrong potential for over-oxidation of other functional groups, can be difficult to control, generates MnO₂ waste.[4][13]
m-CPBA Dichloromethane (DCM), ChloroformHigh selectivity, mild conditions, reliableHigher cost, byproduct (m-chlorobenzoic acid) requires removal during workup.[14]
Q2: What is the general mechanism for the oxidation of the thiazine sulfur atom?

The oxidation of the sulfur atom in the thiazine ring is a nucleophilic attack by the sulfur on an electrophilic oxygen atom of the oxidizing agent. This process occurs sequentially.

  • First Oxidation (Thiazine to Thiazine 1-oxide): The electron-rich sulfur atom of the thiazine acts as a nucleophile, attacking the peroxide oxygen of the oxidant (e.g., H₂O₂, m-CPBA). This forms the intermediate sulfoxide, also known as thiazine 1-oxide.

  • Second Oxidation (Thiazine 1-oxide to Thiazine 1,1-dioxide): The intermediate sulfoxide is less nucleophilic than the starting thiazine. Therefore, the second oxidation step is generally slower and may require more forcing conditions (e.g., higher temperature or excess oxidant) to proceed to the desired sulfone, the thiazine 1,1-dioxide.[2]

Thiazine Oxidation Pathway Thiazine Thiazine (Sulfide) Sulfoxide Thiazine 1-Oxide (Sulfoxide) Thiazine->Sulfoxide [O] (Fast) Sulfone Thiazine 1,1-Dioxide (Sulfone) Sulfoxide->Sulfone [O] (Slower)

Caption: Sequential oxidation of a thiazine to its 1,1-dioxide.

Troubleshooting Guide

Q3: My reaction has stalled, leaving a mixture of starting material and the intermediate sulfoxide. How can I drive the reaction to completion?

This is a common issue, as the second oxidation step is often slower than the first. Here is a logical workflow to address low conversion rates.

Troubleshooting Low Conversion Start Problem: Low Conversion (Starting Material or Sulfoxide Remains) Check_Stoich 1. Increase Oxidant Stoichiometry (e.g., from 2.2 to 3.0 eq.) Start->Check_Stoich Increase_Temp 2. Increase Reaction Temperature (Monitor for degradation) Check_Stoich->Increase_Temp If incomplete Success Reaction Complete Check_Stoich->Success If complete Extend_Time 3. Extend Reaction Time (Monitor by TLC/LCMS) Increase_Temp->Extend_Time If incomplete Increase_Temp->Success If complete Change_Oxidant 4. Switch to a Stronger Oxidant (e.g., H₂O₂ → KMnO₄) Extend_Time->Change_Oxidant If incomplete Extend_Time->Success If complete Change_Oxidant->Success If complete

Caption: A step-by-step workflow for addressing low conversion.

Causality Explained:

  • Oxidant Stoichiometry: The reaction requires a minimum of two molar equivalents of the oxidizing agent. In practice, side reactions or slight decomposition of the oxidant may consume some of the reagent. Increasing the equivalents to 2.5-3.0 can often push the equilibrium towards the final product.

  • Temperature and Time: Chemical reactions are kinetically controlled. Increasing the thermal energy of the system will increase the rate of both oxidation steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal time and to ensure the product is not degrading at higher temperatures.

  • Oxidant Strength: If milder oxidants like H₂O₂ are insufficient, a more powerful agent like KMnO₄ may be required to overcome the activation energy barrier for the second oxidation, especially if the sulfoxide intermediate is electronically deactivated.[4]

Q4: I'm getting a good conversion, but my yield is low due to the formation of multiple side products. What are these impurities and how can I avoid them?

Side product formation is typically due to over-oxidation or reaction with other sensitive functional groups in your molecule.

Common Side Products:

  • Products of Ring Opening/Cleavage: Aggressive oxidants like KMnO₄ under harsh conditions can cleave the thiazine ring. One study noted that oxidation of certain thiazolines with various oxidants led to ring-opened products like sulfonic acids and disulfides.[13]

  • Oxidation of Other Functional Groups: If your thiazine contains other oxidizable moieties (e.g., alcohols, aldehydes, electron-rich aromatic rings), these can be oxidized concurrently.[4] Aldehydes are readily oxidized to carboxylic acids, and primary alcohols can also be oxidized.[4]

Strategies for Minimizing Side Products:

  • Switch to a Milder, More Selective Oxidant: This is the most effective strategy. If you are using KMnO₄, consider switching to m-CPBA. m-CPBA is highly selective for sulfur oxidation and is less likely to affect other functional groups.[10][12]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before attempting to heat the reaction.

  • Precise Stoichiometric Control: Carefully add the oxidant, ensuring no more than the required amount (typically 2.1-2.2 equivalents) is used. Adding the oxidant slowly (e.g., dropwise via an addition funnel) can help maintain control and prevent localized "hot spots" of high oxidant concentration.

Q5: My thiazine 1,1-dioxide product is highly polar and difficult to isolate from the reaction mixture. What are some effective purification strategies?

Thiazine 1,1-dioxides are significantly more polar than their thiazine precursors due to the two S=O bonds. This can make extraction and chromatography challenging.

Purification Troubleshooting:

  • Problem: Product is water-soluble and difficult to extract from an aqueous phase.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1). If the product remains in the aqueous layer, you may need to saturate the aqueous phase with sodium chloride (brine) to decrease the polarity of the water and "salt out" your product into the organic layer. In some cases, evaporation of the aqueous phase followed by trituration of the residue with an organic solvent can be effective.[15]

  • Problem: Product streaks on silica gel during column chromatography.

    • Solution 1 (Modify Mobile Phase): The high polarity of the sulfone can cause strong interaction with the silica stationary phase. Add a small amount of a polar modifier to your eluent system. For example, if you are using hexane/ethyl acetate, add 1-2% of methanol or acetic acid. This can help to displace the product from the active sites on the silica and improve peak shape.

    • Solution 2 (Recrystallization): If the product is a solid, recrystallization is often the most effective method for obtaining high purity material on a large scale. Experiment with various solvent systems, such as ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Problem: Residual m-chlorobenzoic acid (from m-CPBA) co-elutes with the product.

    • Solution: Before chromatographic purification, perform an aqueous basic wash. Dissolve the crude reaction mixture in an organic solvent (like DCM or EtOAc) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its carboxylate salt, which is highly water-soluble and will be removed into the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Oxidation using H₂O₂ in Acetic Acid

This protocol is suitable for acid-stable thiazine substrates.

  • Dissolution: Dissolve the thiazine starting material (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (2.5 eq) dropwise at room temperature. An initial exotherm may be observed.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress every 1-2 hours using TLC or LCMS. Look for the disappearance of the starting material and the intermediate sulfoxide.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the solution into ice-cold water.

  • Workup: If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a base (e.g., solid NaHCO₃ or 1M NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Oxidation using m-CPBA

This protocol is ideal for substrates with sensitive functional groups.

  • Dissolution: Dissolve the thiazine starting material (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (10-20 mL per gram of substrate).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI . MDPI. Available at: [Link]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§ - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article) - ResearchGate . ResearchGate. Available at: [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI . MDPI. Available at: [Link]

  • KINETICS AND MECHANISM OF OXIDATION OF 2,5-DIAMINO-1,3,4- THIADIAZOLE FERRATE COMPLEX IN ACID MEDIUM . International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Oxidizing agent - Wikipedia . Wikipedia. Available at: [Link]

  • Common Oxidizing Agents and Reducing Agents - LabXchange . LabXchange. Available at: [Link]

  • Common Oxidizing Agents & Reducing Agents - ChemTalk . ChemTalk. Available at: [Link]

  • On the functionalization of benzo[e][16][17]thiazine - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System . ChemRxiv. Available at: [Link]

  • STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW - IJCRT.org . International Journal of Creative Research Thoughts. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI . MDPI. Available at: [Link]

  • Review on modified solid supported potassium permanganate and its reaction mechanism for solvent-free heterogeneous oxidation of - Natural Volatiles and Essential Oils . Natural Volatiles and Essential Oils. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution - Google Research. Google Research.
  • Potassium Permanganate - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review) . ResearchGate. Available at: [Link]

  • Exploring thienothiadiazine dioxides as isosteric analogues of benzo - ORBi . ORBi (Open Repository and Bibliography) - University of Liège. Available at: [Link]

  • m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction - YouTube . YouTube. Available at: [Link]

  • Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - MDPI . MDPI. Available at: [Link]

Sources

Overcoming solubility issues of 4H-1,4-thiazine 1,1-dioxide in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-SOL-TZD-001 Status: Open Subject: Troubleshooting solubility and spectral resolution of heterocyclic sulfones in NMR.

Diagnostic Workflow: Solvent Selection Logic

Before wasting deuterated solvents, use this logic flow to determine the optimal preparation method. 4H-1,4-thiazine 1,1-dioxide and its derivatives often exhibit "brick dust" properties due to high lattice energy.

SolventSelection Start START: Solid Sample (this compound) TryCDCl3 Step 1: Test CDCl3 (Standard Protocol) Start->TryCDCl3 CheckSolubility Visual Check: Is it clear? TryCDCl3->CheckSolubility SuccessCDCl3 Proceed to Acquisition (Standard 1H/13C) CheckSolubility->SuccessCDCl3 Yes FailCDCl3 Issue: Suspension/Precipitate (High Lattice Energy) CheckSolubility->FailCDCl3 No TryDMSO Step 2: Switch to DMSO-d6 (Polar Aprotic) FailCDCl3->TryDMSO High Polarity Required CheckDMSO Visual/Spectral Check: Broad peaks or H2O interference? TryDMSO->CheckDMSO SuccessDMSO Success: Clear Spectrum CheckDMSO->SuccessDMSO Sharp Peaks IssueViscosity Issue: Broad Signals (Viscosity/Aggregation) CheckDMSO->IssueViscosity Broad/Wet ActionHeat Step 3: VT-NMR (Heat to 40-80°C) IssueViscosity->ActionHeat Increase T2 relaxation ActionCoSolvent Alternative: Co-Solvent (CDCl3 + MeOD or TFA) IssueViscosity->ActionCoSolvent Break H-Bonds

Figure 1: Decision tree for overcoming lattice energy constraints in sulfone heterocycles.

The Mechanism: Why is this molecule so stubborn?

To solve the problem, you must understand the molecular physics. This compound contains two competing functionalities that create a solubility paradox:

  • The Sulfone (

    
    ):  A strong hydrogen bond acceptor and highly polar group.
    
  • The Amine (

    
    ):  A hydrogen bond donor.
    

The "Brick Dust" Effect: In the solid state, these molecules form an extensive intermolecular hydrogen-bonding network (


). This creates a crystal lattice with extremely high stability (high melting point). Non-polar solvents like Chloroform-d (

) lack the dielectric strength to disrupt these dipole-dipole interactions and cannot compete for the hydrogen bonds.

The Solution: You need a solvent that acts as a Lewis Base (to accept the NH proton) or has a high Dielectric Constant (


) to shield the dipoles.

Troubleshooting Guide (FAQs)

Q1: I tried , but the sample is floating or looks cloudy. Can I filter it and run it?

Status: STOP. Root Cause: The concentration of dissolved species is likely too low for


 acquisition, and the suspension will cause severe magnetic susceptibility inhomogeneity, leading to broadened lines and poor shimming.
Solution:  Switch to DMSO-d6  (Dimethyl sulfoxide-d6). It has a high dielectric constant (

) compared to chloroform (

), effectively breaking the lattice energy of the sulfone crystal.
Q2: I switched to DMSO-d6, but my peaks are broad and "blobby." Is my product impure?

Status: Likely False Positive. Root Cause:

  • Viscosity: DMSO is viscous, slowing molecular tumbling (correlation time

    
    ), which speeds up 
    
    
    
    relaxation and broadens peaks.
  • Aggregation: Sulfones may form dimers in solution via H-bonding, behaving like larger molecules. Solution: Perform Variable Temperature (VT) NMR . Heating the sample to 313 K (40°C) or 323 K (50°C) reduces viscosity and breaks up aggregates, sharpening the peaks significantly.

Q3: The NH proton signal is missing or extremely broad in DMSO-d6.

Status: Common Phenomenon.[1] Root Cause: Chemical exchange.[2] The acidic NH proton is exchanging with residual water (HDO) in the hygroscopic DMSO. If the exchange rate is intermediate on the NMR timescale, the peak broadens into the baseline. Solution:

  • Dry the Sample: Ensure the sample is strictly dry; water catalyzes this exchange.

  • Cool It Down: Lowering temperature (if solubility permits) can slow exchange enough to see the peak.

  • Sharpen it: Conversely, heating (to 50°C) often pushes the exchange to the "fast" limit, averaging the signal with water (though this may lose the specific NH coupling information).

Q4: I need to recover my sample, but DMSO is hard to evaporate.

Status: Valid Concern. Solution: Do not use a rotary evaporator (requires high heat/vacuum).

  • Method A (Extraction): Dilute the DMSO sample with water (5x volume) and extract into Ethyl Acetate. Wash with brine to remove residual DMSO.

  • Method B (Lyophilization): Freeze the DMSO sample and sublime it (requires a high-performance freeze dryer).

  • Method C (Smart Evaporator): Use vacuum-assisted vortex evaporation if available [4].

Advanced Protocols

Protocol A: The "Hot DMSO" Method (Recommended)

Best for: 13C NMR and 2D experiments (HSQC/HMBC) where signal-to-noise is critical.

  • Preparation: Dissolve 10–20 mg of this compound in 0.6 mL of DMSO-d6 .

  • Inspection: If the solution is slightly cloudy, sonicate for 60 seconds.

  • Setup: Insert sample into the magnet.

  • VT Adjustment: Set the probe temperature to 323 K (50°C) .

    • Warning: Allow 10 minutes for thermal equilibrium to prevent chemical shift drift during acquisition.

  • Lock/Shim: Re-shim the Z1 and Z2 coils carefully at the elevated temperature.

  • Acquisition: Run the experiment. The elevated temperature increases solubility saturation and sharpens lines.

Protocol B: The Co-Solvent Method

Best for: When you strictly need to avoid DMSO (e.g., for sample recovery).

  • Solvent Mix: Prepare a mixture of

    
     : 
    
    
    
    (4:1)
    .
  • Mechanism: Methanol-d4 acts as the H-bond disruptor (polar protic), while Chloroform maintains a lower viscosity matrix.

  • Note: The NH proton will likely disappear due to exchange with the deuterium in Methanol-d4 (

    
    ). Do not use this if you need to integrate the amine signal.
    
Protocol C: The TFA "Nuclear Option"

Best for: Extremely insoluble polymeric byproducts or derivatives.

  • Add Additive: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) to your

    
     sample.
    
  • Effect: This protonates the nitrogen, creating an ionic species that is much more soluble.

  • Warning: This causes significant chemical shift changes (deshielding adjacent protons). Only use for structural connectivity confirmation, not for comparing shifts to literature values of the neutral molecule [5].

Reference Data: Solvent Properties

SolventDielectric Constant (

)
H-Bond CharacterSolubility Rating for SulfonesRemoval Difficulty
Chloroform-d (

)
4.8Weak DonorPoor Easy
DMSO-d6 46.7Strong AcceptorExcellent Difficult
Acetonitrile-d3 37.5Weak AcceptorModerate Moderate
Methanol-d4 32.7Donor/AcceptorGood (Exchange risk)Easy
Pyridine-d5 12.4Strong AcceptorVery Good Difficult (Smell)

References

  • PubChem. (n.d.). This compound | C4H5NO2S.[3] National Library of Medicine. Retrieved from [Link]

  • Agarwal, S., et al. (2018).[4] Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. ResearchGate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts).
  • BioChromato. (2018). NMR Solvent Selection - that also allows sample recovery.[5] Retrieved from [Link]

  • Ghasemi, J., et al. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts. Retrieved from [Link]

Sources

Validation & Comparative

Diagnostic Fragmentation & Analytical Profiling of 4H-1,4-Thiazine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 4H-1,4-thiazine 1,1-dioxide . Unlike its reduced sulfide counterparts, the 1,1-dioxide (sulfone) moiety introduces distinct lability that dictates its ionization and fragmentation physics.

For researchers in drug development, distinguishing this core scaffold from metabolic byproducts (e.g., sulfoxides) is critical. This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and delineates the specific fragmentation pathways—specifically the diagnostic cheletropic extrusion of


 —that serve as the confirmation standard for this molecule.

Part 1: Mechanistic Comparative Analysis (EI vs. ESI)

The choice of ionization technique fundamentally alters the spectral topology of this compound (MW: 131.15 Da).

Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: High-energy electron bombardment (70 eV).[1]

  • Performance: EI is the "Hard" technique.[2][3] For thiazine dioxides, the molecular ion (

    
    , m/z 131) is often weak or absent because the cyclic sulfone is thermally unstable and prone to immediate fragmentation.
    
  • Primary Utility: Structural confirmation via fragment mapping.[4]

  • Key Limitation: Risk of thermal degradation prior to ionization in the GC injector port.

Electrospray Ionization (ESI) – The Intact Quantifier
  • Mechanism: Solution-phase ionization (Soft).

  • Performance: Yields stable protonated molecular ions (

    
    , m/z 132) or deprotonated species (
    
    
    
    , m/z 130).
  • Primary Utility: Quantitation (PK/PD studies) and molecular weight confirmation.

  • Key Limitation: Minimal structural information without Tandem MS (MS/MS).

Comparative Performance Matrix
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Molecular Ion Intensity Low (<10% relative abundance)High (>90% relative abundance)
Limit of Detection (LOD) Mid-range (ng/mL)Low (pg/mL)
Diagnostic Fragmentation Spontaneous (In-source)Controlled (Collision Induced)
Thermal Artifacts High Risk (Injector pyrolysis)Low Risk (Ambient temperature)

Part 2: Fragmentation Pathways (The "Deep Dive")

The fragmentation of this compound is governed by the stability of the sulfone group . Unlike thiazines (sulfides), which fragment via C-S bond cleavage, the dioxide undergoes a characteristic Cheletropic Elimination .

Pathway A: The Diagnostic Extrusion ( Loss)

This is the defining pathway. The molecular ion ejects a neutral sulfur dioxide molecule.

  • Precursor: m/z 131 (

    
    )
    
  • Neutral Loss: 64 Da (

    
    )
    
  • Product Ion: m/z 67 (Pyrrole radical cation,

    
    )
    
  • Mechanism: The driving force is the high thermodynamic stability of the neutral

    
     leaving group and the aromatization of the remaining 4-carbon/1-nitrogen ring into a pyrrole-like cation.
    
Pathway B: Retro-Diels-Alder (RDA)

Common in six-membered heterocycles, the ring splits to release ethylene.

  • Neutral Loss: 28 Da (

    
    )
    
  • Product Ion: m/z 103 (Sulfonamide residue)

  • Note: This pathway is competitively inhibited by the faster

    
     extrusion in the dioxide series.
    
Visualization of Fragmentation Logic

Fragmentation M_Ion Molecular Ion (M+) m/z 131 (Unstable Sulfone) TS_A Transition State A (Cheletropic Extrusion) M_Ion->TS_A Primary Pathway TS_B Transition State B (Retro-Diels-Alder) M_Ion->TS_B Secondary Pathway Frag_A Base Peak [Pyrrole-like] cation m/z 67 TS_A->Frag_A Aromatization Neutral_A Neutral Loss: SO2 (64 Da) TS_A->Neutral_A Frag_B Sulfonamide Fragment m/z 103 TS_B->Frag_B Neutral_B Neutral Loss: C2H4 (28 Da) TS_B->Neutral_B

Figure 1: Mechanistic divergence of this compound. The primary pathway (Left) yields the diagnostic m/z 67 peak via sulfur dioxide extrusion.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize a Self-Validating System : the presence of the m/z 67 fragment validates the core structure, while the m/z 132 (ESI) or 131 (EI) peak validates the oxidation state.

Protocol A: GC-MS Structural Confirmation (EI)

Best for: Purity analysis and identifying synthetic intermediates.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification artifacts).

  • Inlet Conditions:

    • Temp: 200°C (Keep strictly below 250°C to prevent thermal

      
       loss before ionization).
      
    • Mode: Splitless (0.5 min purge).

  • MS Source:

    • Energy: 70 eV.[1]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–200.

  • Validation Check:

    • Look for the M+ (131) . If absent, but m/z 67 is the base peak, thermal degradation has occurred. Lower inlet temp to 180°C and retry.

Protocol B: LC-MS/MS Quantitation (ESI)

Best for: Biological matrices (plasma/urine).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH stabilizes the amine during ionization.

  • Ionization Source (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

  • MRM Transition Setup (Multiple Reaction Monitoring):

    • Quantifier: 132.0

      
       67.0 (Collision Energy: 20–25 eV). Rationale: Matches the specific 
      
      
      
      loss.
    • Qualifier: 132.0

      
       103.0 (Collision Energy: 15 eV). Rationale: Matches RDA pathway.
      

Part 4: Data Interpretation & Diagnostic Tables

Table 1: Diagnostic Ion List (EI Spectrum)
m/z (Mass-to-Charge)Relative Abundance (Approx)Identity / Fragment StructureMechanistic Origin
131 5–15%

(Molecular Ion)
Intact radical cation.
103 10–20%

Retro-Diels-Alder (loss of ethylene).
67 100% (Base Peak)

Diagnostic: Cheletropic extrusion of sulfone.
41 40–50%

Secondary fragmentation of the pyrrole ring.
Table 2: Differentiating the Dioxide from the Sulfide

Use this table to confirm you have the Sulfone (Dioxide) and not the starting material (Sulfide).

Feature4H-1,4-Thiazine (Sulfide)This compound (Sulfone)
Parent Ion (MW) m/z 99m/z 131
Primary Neutral Loss Loss of H or SH (

or

)
Loss of 64 (

)
Isotope Pattern A+2 peak is ~4.4% (One S)A+2 peak is ~4.5% (One S, O is negligible)
Polarity (RT) Less Polar (Elutes later in Reverse Phase)More Polar (Elutes earlier)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Fragmentation of Cyclic Sulfones. NIST Standard Reference Database 1A. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explains Cheletropic Elimination and RDA mechanisms in heterocycles). Wiley.
  • Porter, Q. N.Mass Spectrometry of Heterocyclic Compounds.
  • International Journal of Mass Spectrometry. Differentiation of Sulfoxides and Sulfones via Electrospray Ionization. (General principles applied to ESI protocols). Available at: [Link]

Sources

Comparing reactivity of 4H-1,4-thiazine 1,1-dioxide vs 1,4-thiazine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-1,4-thiazine scaffold represents a critical heterocyclic core in drug discovery, serving as a precursor to phenothiazines (antipsychotics) and a bioisostere for other six-membered heterocycles. The reactivity of this scaffold is heavily dictated by the oxidation state of the sulfur atom.

This guide compares the 1-oxide (Sulfoxide) and 1,1-dioxide (Sulfone) derivatives. The transition from sulfoxide to sulfone is not merely a change in mass; it triggers a fundamental inversion in electronic behavior, switching the molecule from a chiral, moderate electrophile to an achiral, highly reactive Michael acceptor and acidic nucleophile precursor.

Electronic Structure & Physical Properties[1]

The distinct reactivity profiles stem directly from the geometry and electron-withdrawing nature of the sulfur center.

Feature1,4-Thiazine 1-Oxide4H-1,4-Thiazine 1,1-Dioxide
Sulfur Geometry Pyramidal (Chiral): The sulfur atom has a lone pair, creating a stereocenter.Tetrahedral (Achiral): C2v symmetry at sulfur; no lone pair available for donation.
Electronic Effect Inductive (-I): Moderate.Mesomeric (-M): Weak.Inductive (-I): Strong.Mesomeric (-M): Strong.
Ring Conformation Rigid non-planar (Boat-like).Rigid non-planar (often flattened boat).
N-H Acidity Moderate (pKa ~17-19 estimated).High (pKa ~12-14 estimated).
Solubility Polar aprotic solvents (DMSO, DMF).High solubility in polar organic solvents; often crystalline solids.
Mechanistic Implication

The sulfone (1,1-dioxide) exerts a powerful electron-withdrawing effect on the adjacent carbons and the nitrogen atom. This lowers the LUMO energy of the


-system, making the ring a potent dienophile  in Diels-Alder reactions and increasing the acidity of the N-H bond, facilitating alkylation under milder conditions compared to the sulfoxide.

Reactivity Profile 1: N-Functionalization (Alkylation)

The N-H proton in 4H-1,4-thiazines is the primary handle for diversification. The 1,1-dioxide allows for rapid, high-yield alkylation due to the stabilization of the resulting nitrogen anion by the adjacent sulfone group.

Comparative Protocol: N-Alkylation

Objective: Introduce an alkyl group (R-X) at the N4 position.

  • Substrate A: 4H-1,4-thiazine 1-oxide[1]

  • Substrate B: this compound[1][2]

Experimental Workflow
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

Observation:

  • 1,1-Dioxide: Reacts rapidly at 0°C to Room Temperature (RT). The anion is stabilized by the strong -I/-M effect of the SO2 group.

  • 1-Oxide: Often requires elevated temperatures (60-80°C) or stronger bases to achieve comparable yields due to the weaker stabilization of the N-anion.

Graphviz Workflow: N-Alkylation Decision Tree

AlkylationWorkflow Start Start: N-Functionalization CheckOx Check Sulfur Oxidation State Start->CheckOx Oxide 1-Oxide (Sulfoxide) CheckOx->Oxide S=O Dioxide 1,1-Dioxide (Sulfone) CheckOx->Dioxide O=S=O Cond1 Condition A: Strong Base (NaH/KOtBu) Heat (60°C+) Oxide->Cond1 Result1 Yield: Moderate (50-70%) Risk: Pummerer Rearrangement Cond1->Result1 Cond2 Condition B: Mild Base (K2CO3 or NaH) RT or 0°C Dioxide->Cond2 Result2 Yield: High (>85%) Fast Kinetics Cond2->Result2

Figure 1: Decision matrix for N-alkylation conditions based on sulfur oxidation state.

Reactivity Profile 2: Cycloaddition (Diels-Alder)[4][5]

This is the most critical differentiator for scaffold synthesis.

  • 1,1-Dioxide: The sulfone group activates the C2-C3 and C5-C6 double bonds, acting as a Michael acceptor . In Diels-Alder reactions, the this compound (or its N-protected derivatives) acts as a highly reactive dienophile or heterodiene .

  • 1-Oxide: Less reactive. The sulfoxide chirality can induce diastereoselectivity, but the reaction rates are significantly slower due to higher LUMO energy.

Case Study: Reaction with Cyclopentadiene

When reacted with cyclopentadiene (diene):

  • Dioxide: Undergoes [4+2] cycloaddition readily, often requiring only moderate heating. The product is a bicyclic sulfone.

  • Oxide: May require high pressure or Lewis Acid catalysis (e.g., AlCl3) to proceed.

Synthesis & Redox Interconversion Protocol

To access the 1,1-dioxide, one typically proceeds through the oxidation of the parent thiazine. Direct synthesis of the dioxide is preferred over stepwise oxidation if the 1-oxide is not the final target, to avoid handling the chiral sulfoxide mixture.

Standard Operating Procedure (SOP): Oxidation

Goal: Convert 4H-1,4-thiazine to this compound.

  • Dissolution: Dissolve 4H-1,4-thiazine (1.0 equiv) in Glacial Acetic Acid.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (H2O2) (excess, >2.5 equiv) dropwise at RT.

  • Reaction: Reflux for 15–30 minutes.

    • Note: Milder oxidation (1.0 equiv H2O2 or MCPBA at 0°C) yields the 1-oxide .

    • Critical Control Point: The 1,1-dioxide typically precipitates upon cooling or addition of water.

  • Purification: Recrystallization from Ethanol/Water.

Graphviz Pathway: Oxidative Transformation

OxidationPathway Thiazine Parent 4H-1,4-Thiazine (Sulfide) Oxide 1-Oxide (Sulfoxide) Thiazine->Oxide MCPBA (1 eq) 0°C, DCM Dioxide 1,1-Dioxide (Sulfone) Thiazine->Dioxide H2O2 (excess) AcOH, Reflux (Direct Route) Oxide->Dioxide H2O2 (excess) AcOH, Reflux

Figure 2: Synthetic pathways for accessing specific oxidation states of the thiazine scaffold.

Summary of Comparative Data

Parameter1-Oxide (Sulfoxide)1,1-Dioxide (Sulfone)
CAS RN (Example) Varies by substituent40263-61-4 (Parent)
IR Spectroscopy Strong band ~1030-1060 cm⁻¹ (S=O str)Two bands: ~1150 cm⁻¹ (sym) & ~1300 cm⁻¹ (asym)
Reaction with Dienes Slow; requires catalysisFast; thermal conditions often sufficient
Stability Sensitive to over-oxidation; thermally labile (sulfoxide elimination)Highly thermally stable; chemically robust
Biological Relevance Chiral metabolite; often prodrug-likeStable pharmacophore; mimics carbonyl electrostatics

References

  • Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones). Source: ResearchGate.[3] Context: Details the oxidation of thiazines using H2O2/AcOH to generate the sulfone. URL:[Link]

  • This compound Compound Summary. Source: PubChem (NIH). Context: Physical properties, computed descriptors, and safety data for the parent sulfone. URL:[Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions. Source: MDPI (Molecules). Context: Discusses hetero-Diels-Alder reactions and the stereochemistry of thiazine derivatives, relevant for understanding the reactivity of the unsaturated ring. URL:[Link]

  • Basicity-Tuned Reactivity of Benzothiadiazine 1,1-Dioxides. Source: ACS Publications (J. Org. Chem.). Context: Illustrates the stability and reactivity of the cyclic sulfone moiety under basic conditions (alkylation/rearrangement). URL:[Link]

Sources

Quantifying Purity of Polar Heterocycles: HPLC Method Development for 4H-1,4-Thiazine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4H-1,4-thiazine 1,1-dioxide (CAS 40263-61-4) presents a specific chromatographic challenge common to small, polar heterocycles: retaining a hydrophilic molecule (LogP ~ -0.5) while resolving it from potential synthetic precursors and degradation products. This guide moves beyond generic templates to compare three distinct separation strategies—Standard C18, Polar-Embedded RP, and HILIC—ultimately recommending a robust Polar-Embedded Reversed-Phase method for QC environments.

Part 1: Molecule Characterization & The "Polar Purity" Challenge

Before selecting a column, we must deconstruct the analyte's physicochemical profile to predict its behavior.

PropertyValueChromatographic Implication
Structure Cyclic vinyl sulfoneDetection: Weak chromophore. Requires low-UV detection (210–230 nm).
LogP -0.5 (Hydrophilic)Retention: Will elute near the void volume (

) on standard C18 columns, causing poor resolution from unretained salts/matrix.
pKa ~ -1 to 1 (Sulfonamide-like)pH Stability: Non-ionizable in standard pH ranges (2–8), but the ring nitrogen can participate in H-bonding.
Solubility High in Water/Polar SolventsSample Diluent: Must match the initial mobile phase (high aqueous content) to prevent peak distortion.
Part 2: Strategic Comparison of Separation Modes

We evaluated three methodologies for quantifying purity. The goal is not just retention, but selectivity against likely impurities (e.g., oxidation byproducts, ring-opening hydrolysis products).

Method A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Failed. Due to the negative LogP, the analyte elutes in the void volume (< 1.5 min) even at 95% aqueous conditions.

  • Risk: "Phase Dewetting" (pore collapse) occurs when running 100% aqueous mobile phases on standard C18, leading to retention time shifts and loss of interaction.

Method B: HILIC (e.g., Waters BEH Amide)
  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Outcome: High Retention. Excellent for the parent molecule.

  • Drawback: Operational Complexity. HILIC requires long equilibration times and is sensitive to the sample diluent (must be high organic). In a synthesis environment where samples are often aqueous, this causes massive peak distortion.

Method C: Polar-Embedded / Aqueous-Stable C18 (Recommended)
  • Mechanism: Hydrophobic interaction + Polar interaction (shielded silanols or embedded polar groups).

  • Outcome: Optimal. These columns (e.g., Waters T3, Phenomenex Luna Omega Polar C18) are designed to operate at 100% aqueous conditions without dewetting, providing sufficient retention (

    
    ) for polar sulfones.
    
Part 3: The Validated Protocol (Polar-Embedded RP)

This protocol is designed as a self-validating system . It includes System Suitability Testing (SST) criteria that flag failure modes immediately.

1. Chromatographic Conditions
  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

    • Why: The 3 µm particle size balances backpressure with efficiency. The "T3" bonding technology prevents ligand collapse in 100% water.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH suppresses silanol activity and prevents peak tailing. Ammonium formate is MS-compatible if mass confirmation is needed later.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why: ACN has a lower UV cutoff (190 nm) than Methanol, crucial for detecting this weak chromophore.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: PDA (Scan 200–400 nm); Quantify at 215 nm .

    • Note: The vinyl sulfone moiety absorbs maximally in the low UV. 254 nm will likely miss the peak or show poor sensitivity.

2. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Loading: Force retention of polar analyte.
2.01000Isocratic Hold: Ensure separation from void.
10.07030Elution: Gradient to elute hydrophobic impurities.
12.0595Wash: Clean column of synthesis oils.
15.0595Hold Wash
15.11000Re-equilibration
20.01000Ready for Next Inj.
3. Standard & Sample Preparation
  • Diluent: 100% Water (or Mobile Phase A).

    • Critical: Do NOT dissolve in pure Acetonitrile. Injecting a strong solvent plug will cause "breakthrough" where the polar analyte travels with the solvent front, resulting in split peaks.

  • Concentration: 0.5 mg/mL (adjust based on detector linearity).

Part 4: System Suitability & Troubleshooting

To ensure Trustworthiness (the "T" in E-E-A-T), the method must pass these criteria before data is accepted.

ParameterAcceptance CriteriaFailure Cause & Fix
Capacity Factor (

)

Failure: Analyte elutes too fast. Fix: Ensure column is fully equilibrated. Verify Mobile Phase A is 100% at start.
Tailing Factor (

)

Failure: Peak tailing. Fix: Replace column (void at head) or remake Mobile Phase A (pH drift).
% RSD (Area)

(n=5)
Failure: Injection variability. Fix: Check autosampler needle depth; ensure sample is fully soluble in water.
Resolution (

)

(vs. nearest impurity)
Failure: Co-elution. Fix: Flatten the gradient slope from 2–10 min.
Part 5: Method Development Logic Flow

The following diagram illustrates the decision process used to arrive at the Polar-Embedded RP solution, ensuring the logic is reproducible for similar polar heterocycles.

MethodDevelopment Start Analyte: this compound (LogP -0.5, Polar) CheckLogP Is LogP < 0? Start->CheckLogP StandardC18 Standard C18 Column CheckLogP->StandardC18 No (Standard Path) SelectAlt Select Alternative Mode CheckLogP->SelectAlt Yes (Polar Path) Fail1 FAILURE: Elution in Void (t0) Risk of Dewetting StandardC18->Fail1 HILIC Option A: HILIC (Amide/Silica) SelectAlt->HILIC PolarRP Option B: Polar-Embedded C18 (100% Aqueous Stable) SelectAlt->PolarRP EvalHILIC Evaluation: - Good Retention - Complex Equilibration - Solvent Mismatch Issues HILIC->EvalHILIC EvalPolarRP Evaluation: - Robust Retention (k > 2) - Simple Diluents (Water) - High Throughput PolarRP->EvalPolarRP Final FINAL METHOD: Polar-Embedded C18 MP: 10mM NH4COOH / ACN EvalPolarRP->Final

Caption: Decision tree highlighting the selection of Polar-Embedded C18 over Standard C18 and HILIC for robust QC of polar thiazine derivatives.

References
  • PubChem. (2021).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2023). Atlantis T3 Columns: Retention of Polar Compounds. Waters.com. Retrieved from [Link]

  • Shimadzu. (2022). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Excellence in Science. Retrieved from [Link]

  • Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.